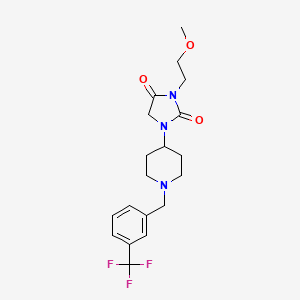

![molecular formula C11H18O2 B2521997 3-(tert-Butoxy)spiro[3.3]heptan-1-one CAS No. 1909317-13-0](/img/structure/B2521997.png)

3-(tert-Butoxy)spiro[3.3]heptan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

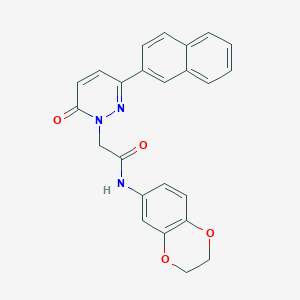

“3-(tert-Butoxy)spiro[3.3]heptan-1-one” is a chemical compound with the IUPAC name (3-(tert-butoxy)spiro[3.3]heptan-1-yl)methanamine . It has a molecular weight of 197.32 . The compound is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H23NO/c1-11(2,3)14-10-7-9(8-13)12(10)5-4-6-12/h9-10H,4-8,13H2,1-3H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the current resources.科学的研究の応用

Synthesis and Chemical Reactions

3-(tert-Butoxy)spiro[3.3]heptan-1-one and its derivatives are central to several chemical synthesis processes. Their applications range from the development of new synthetic pathways to the creation of complex molecular structures for further research in medicinal chemistry and materials science.

Regioselective Ring-Opening Reactions : The compound has been utilized in regioselective ring-opening reactions of spiro-aziridine and spiro-epoxy oxindoles, providing an efficient method for synthesizing 3-peroxyoxindoles. These intermediates can further undergo acid-mediated rearrangement to yield novel compounds, demonstrating the utility of spiro compounds in complex organic synthesis (Hajra et al., 2019).

Oxidative Dearomatization/Spirocyclization : Another application involves the copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides using tert-butyl hydroperoxide as an oxidant. This process facilitates the creation of C2-spiro-pseudoindoxyls, highlighting the compound's role in facilitating novel bond formations and the synthesis of complex molecular frameworks (Lingkai Kong et al., 2016).

Synthesis of Fluorinated Building Blocks : The spiro[3.3]heptane motif has also been the foundation for synthesizing fluorinated analogs and amino group-containing building blocks. These compounds are significant in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns, potentially leading to the discovery of new drugs (Anton V. Chernykh et al., 2016).

Conformational Analysis and Drug Discovery : The structural analysis of spiro[3.3]heptane derivatives has revealed their similarity to cyclohexane scaffolds. This similarity allows for the use of spiro[3.3]heptane derivatives as restricted surrogates in the optimization of ADME parameters for lead compounds in drug discovery, underscoring the importance of precise molecular architecture in medicinal chemistry (Anton V. Chernykh et al., 2015).

Safety and Hazards

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQCGXGHJZTQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C12CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)

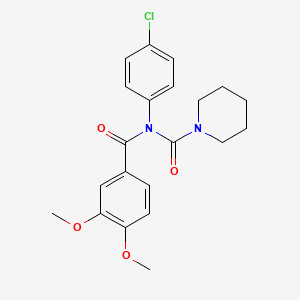

![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)

![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

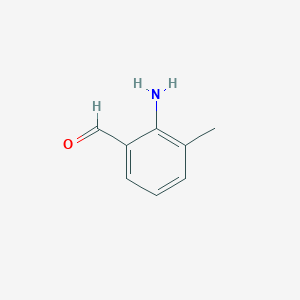

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)

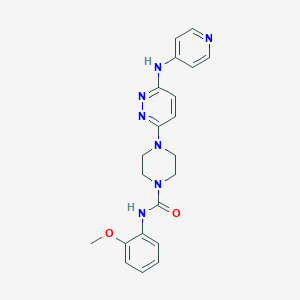

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)